molecular formula C6H9N3O2 B12873605 3,4-Dimethyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboxamide CAS No. 857220-41-8

3,4-Dimethyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboxamide

Cat. No.: B12873605
CAS No.: 857220-41-8
M. Wt: 155.15 g/mol
InChI Key: JIRZZDZYFUKYNX-UHFFFAOYSA-N
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Description

3,4-Dimethyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboxamide typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method includes the reaction of 3,4-dimethyl-1H-pyrazole-5-carboxylic acid with appropriate reagents under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as iodine, which facilitates the formation of the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

3,4-Dimethyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboxamide is unique due to its specific substitution pattern and the presence of both methyl and oxo groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4,5-dimethyl-3-oxo-1H-pyrazole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-3-4(2)8-9(5(3)10)6(7)11/h8H,1-2H3,(H2,7,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRZZDZYFUKYNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN(C1=O)C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001201910
Record name 2,5-Dihydro-3,4-dimethyl-5-oxo-1H-pyrazole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001201910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857220-41-8
Record name 2,5-Dihydro-3,4-dimethyl-5-oxo-1H-pyrazole-1-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857220-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dihydro-3,4-dimethyl-5-oxo-1H-pyrazole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001201910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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